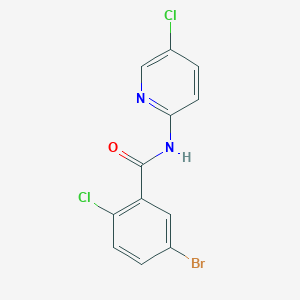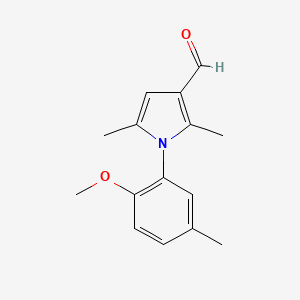
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine, also known as DMT, is a chemical compound that belongs to the class of tryptamines. DMT is a potent psychedelic substance that has been used for centuries in traditional South American shamanic practices. In recent years, DMT has gained popularity among researchers due to its unique properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine also activates other serotonin receptors, including 5-HT1A, 5-HT1D, and 5-HT2C.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces profound alterations in perception, cognition, and mood, including vivid hallucinations, altered sense of time and space, and feelings of euphoria and transcendence.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects. This makes it easier to study the acute effects of the drug without the risk of long-term side effects. However, N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of addiction. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce long-lasting changes in brain function that may help to reduce cravings and prevent relapse. Other areas of interest include the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of post-traumatic stress disorder (PTSD) and the exploration of the spiritual and mystical experiences associated with N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine use.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can be synthesized through a variety of methods, including the Eschweiler-Clarke reaction, the Gomberg-Bachmann reaction, and the Leuckart-Wallach reaction. The most common method of synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine in the treatment of depression and anxiety disorders. Studies have shown that N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine can produce rapid and sustained antidepressant effects, with some patients reporting significant improvements after just one dose.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-18-8-5-6-9(10(7-8)19-2)14-11-15-12(20-3)17-13(16-11)21-4/h5-7H,1-4H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSSOQFYWTRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5730331.png)


![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)


![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)
